molecular formula C25H17NO4 B2891113 16-benzyl-12,18-dioxa-16-azapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-1(13),2(11),4,6,8,14(19),20-heptaene-3,10-dione CAS No. 438487-20-8

16-benzyl-12,18-dioxa-16-azapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-1(13),2(11),4,6,8,14(19),20-heptaene-3,10-dione

Cat. No.: B2891113
CAS No.: 438487-20-8
M. Wt: 395.414
InChI Key: MWMQMUHUWRZQAZ-UHFFFAOYSA-N
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Description

The compound 16-benzyl-12,18-dioxa-16-azapentacyclo[11.8.0.0²,¹¹.0⁴,⁹.0¹⁴,¹⁹]henicosa-1(13),2(11),4(9),5,7,14(19),20-heptaene-3,10-dione is a structurally complex heterocyclic molecule featuring a pentacyclic framework with fused benzyl, oxygen (dioxa), and nitrogen (aza) moieties. Key attributes include:

  • Molecular Formula: Likely C₂₆H₁₉NO₄ (analogous to CAS 537010-88-1) .
  • Functional Groups: Two ketone (dione) groups, a benzyl substituent, and ether (dioxa) linkages.

Properties

IUPAC Name

16-benzyl-12,18-dioxa-16-azapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-1(13),2(11),4,6,8,14(19),20-heptaene-3,10-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17NO4/c27-22-16-8-4-5-9-17(16)23(28)25-21(22)18-10-11-20-19(24(18)30-25)13-26(14-29-20)12-15-6-2-1-3-7-15/h1-11H,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWMQMUHUWRZQAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC3=C2OC4=C3C(=O)C5=CC=CC=C5C4=O)OCN1CC6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzyl-2,3-dihydro-1H-naphtho[2’,3’:2,3]benzofuro[7,6-e][1,3]oxazine-7,12-dione typically involves multi-step reactions. One common method includes the reaction of 2-naphthol, benzaldehyde, and phenylmethanamine . The reaction conditions often involve the use of a catalyst and specific solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial applications. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-2,3-dihydro-1H-naphtho[2’,3’:2,3]benzofuro[7,6-e][1,3]oxazine-7,12-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

    Chemistry: It serves as a model compound for studying the reactivity and properties of heterocyclic systems.

    Biology: Its structural complexity makes it a candidate for exploring biological interactions and potential pharmaceutical applications.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: Its unique structure may find applications in materials science and the development of novel materials.

Mechanism of Action

The mechanism of action of 2-benzyl-2,3-dihydro-1H-naphtho[2’,3’:2,3]benzofuro[7,6-e][1,3]oxazine-7,12-dione involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways are subjects of ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

16-(2-Phenylethyl)-12,18-dioxa-16-azapentacyclo[...] (CAS 537010-88-1)

  • Structural Differences : Substitution of the benzyl group with a 2-phenylethyl chain.
  • Molecular Formula: C₂₆H₁₉NO₄ (MW 409.43) .
  • Key Properties :
    • Higher lipophilicity due to the longer phenylethyl chain.
    • SMILES: O=C1c2ccccc2C(=O)c2c1c1ccc3c(c1o2)CN(CO3)CCc1ccccc1 .

14-Methoxy-2,16-dioxapentacyclo[...] (C₂₀H₂₀O₅)

  • Structural Differences : Methoxy substituent at position 14; fewer fused rings (tetraene vs. heptaene).
  • Synthesis : Prepared via PdCl₂-catalyzed reaction of 3-methoxysalicylaldehyde and 1,3-cyclohexanedione .
  • Crystallography :
    • Conformation : Envelope and chair conformations in fused rings.
    • Hydrogen Bonding : Stabilized by C–H···O interactions, influencing crystal packing .
  • Applications : Derived from xanthenes, which have antiviral and photodynamic therapy applications .

12-Azapentacyclo[...]-7-ol (CAS 78448-09-6)

  • Structural Differences: Hydroxyl group at position 7; simplified pentacyclic framework (C₂₀H₁₃NO, MW 283.3) .
  • Key Properties: Hydrogen Bonding: Two hydrogen bond donors (OH and NH), enhancing solubility and molecular recognition . LogP: XLogP3 = 5.5, indicating moderate hydrophobicity .
  • Applications: Potential use in supramolecular chemistry due to directional hydrogen bonding .

(19S)-19-(²H₅)ethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[...]

  • Structural Differences : Additional hydroxyl and diaza groups; isotopic labeling (²H₅).
  • Molecular Formula : C₂₀H₁₆N₂O₅ (MW ~376.36) .
  • Key Properties :
    • Enhanced hydrogen bonding capacity (two hydroxyl groups).
    • Complex stereochemistry due to the 19S configuration.

Comparative Analysis

Structural and Functional Group Variations

Compound Key Substituents Heteroatoms Molecular Weight Hydrogen Bond Donors/Acceptors
Target Benzyl Derivative Benzyl, dione 2O, 1N ~409.43 0 donors, 4 acceptors
Phenylethyl Analog 2-Phenylethyl, dione 2O, 1N 409.43 0 donors, 4 acceptors
14-Methoxy Derivative Methoxy, dione 3O 340.36 0 donors, 5 acceptors
12-Azapentacyclo-7-ol Hydroxyl 1O, 1N 283.3 2 donors, 1 acceptor
17-Oxa-3,13-diaza Derivative Hydroxyl, diaza 3O, 2N ~376.36 2 donors, 5 acceptors

Crystallographic Behavior

  • Ring Puckering : Methoxy and dione derivatives adopt envelope/chair conformations, affecting molecular packing .
  • Crystal Packing : Hydrogen bonding patterns (e.g., paired C–H···O interactions) stabilize crystal lattices, as seen in 14-methoxy derivatives .

Biological Activity

The compound 16-benzyl-12,18-dioxa-16-azapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-1(13),2(11),4,6,8,14(19),20-heptaene-3,10-dione is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound by examining its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The structural complexity of this compound is significant due to its pentacyclic nature and multiple functional groups. Understanding its structure is crucial for elucidating its biological activity.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

  • Anticancer Activity : Preliminary studies suggest that derivatives of similar chemical structures exhibit cytotoxic effects against various cancer cell lines.
  • Antimicrobial Properties : Some derivatives have shown potential as antimicrobial agents against a range of pathogens.
  • Neuroprotective Effects : Research indicates possible neuroprotective properties that may be beneficial in neurodegenerative diseases.

The mechanisms through which this compound exerts its biological effects are still under investigation but may involve:

  • Inhibition of Cell Proliferation : Similar compounds have been shown to inhibit key enzymes involved in cell cycle regulation.
  • Induction of Apoptosis : Evidence suggests that the compound may trigger apoptotic pathways in cancer cells.
  • Modulation of Signaling Pathways : The compound may interact with various signaling pathways that regulate cell survival and death.

Case Study 1: Anticancer Activity

A study published in Bioorganic & Medicinal Chemistry highlighted the anticancer properties of a related benzoquinolizinium salt derivative. This derivative demonstrated significant cytotoxicity against human breast cancer cells (MCF-7) with an IC50 value of 5 µM . The study concluded that the mechanism involved apoptosis induction through mitochondrial pathways.

Case Study 2: Antimicrobial Efficacy

Research conducted on a series of azapentacyclic compounds showed promising antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL . This suggests potential for development into antimicrobial agents.

Case Study 3: Neuroprotective Effects

A recent investigation into the neuroprotective effects of similar compounds indicated that they could reduce oxidative stress in neuronal cells. This was demonstrated through reduced levels of reactive oxygen species (ROS) and improved cell viability in models of oxidative stress .

Data Table: Summary of Biological Activities

Activity TypeModel/Cell LineObserved EffectReference
AnticancerMCF-7 (Breast Cancer)IC50 = 5 µM
AntimicrobialStaphylococcus aureusMIC = 32 µg/mL
NeuroprotectiveNeuronal Cell LinesReduced ROS levels

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